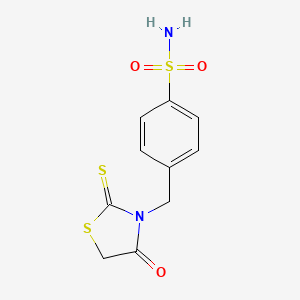

4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide

Description

4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a thiazolidinone core substituted with a thioxo group at position 2 and a sulfonamide-linked benzene ring at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties. Its synthesis typically involves alkylation or condensation reactions, as seen in related compounds (e.g., derivatives in , and 7).

Properties

IUPAC Name |

4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S3/c11-18(14,15)8-3-1-7(2-4-8)5-12-9(13)6-17-10(12)16/h1-4H,5-6H2,(H2,11,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADUVXHCZLCUCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide typically involves the condensation of a thiazolidinone derivative with a benzenesulfonamide precursor. One common method involves the reaction of 4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can yield thiazolidine derivatives using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.

Reduction: Sodium borohydride; reactions are usually performed in methanol or ethanol at low temperatures.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiazolidine derivatives

Substitution: Various substituted benzenesulfonamide derivatives

Scientific Research Applications

Antimicrobial Activity

The compound has shown significant antimicrobial activity against a range of bacteria and fungi. In one study, derivatives of 4-oxo-2-thioxothiazolidin demonstrated antibacterial effects that exceeded traditional antibiotics like ampicillin and streptomycin by 10–50 times against various Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Efficacy of Thiazolidinone Derivatives

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Organism |

|---|---|---|---|

| Compound 8 | 0.004–0.03 | 0.008–0.06 | Enterobacter cloacae |

| Compound 15 | 0.004–0.06 | - | Trichoderma viride |

| Compound M6 | 1500 | 1500 | Klebsiella pneumoniae |

| Compound M19 | 1500 | 1500 | Pseudomonas aeruginosa |

The most active compounds were identified through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, indicating their potential as effective antimicrobial agents .

Synthesis and Structural Modifications

The synthesis of thiazolidinone derivatives often involves reactions with aromatic amines and subsequent condensation reactions to enhance biological activity. For instance, compounds were synthesized through Knovenagel condensation with indole carbaldehyde, yielding derivatives that exhibited improved bioactivity .

Table 2: Synthesis Pathways for Thiazolidinone Derivatives

| Step | Reactants | Product |

|---|---|---|

| 1 | Aromatic amines + trithiocarbonate | 3-Aryl-2-thioxothiazolidin-4-one |

| 2 | Product from Step 1 + indole carbaldehyde | Final thiazolidinone derivative |

Case Studies and Clinical Relevance

Several case studies have highlighted the efficacy of these compounds in clinical settings:

- Study on Biofilm Inhibition : A study demonstrated that specific thiazolidinone derivatives could significantly reduce biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting their utility in treating chronic infections where biofilms are prevalent .

- Hybridization Approaches : Another study focused on hybridizing benzenesulfonamide with thiazolidinone frameworks, resulting in compounds with broad-spectrum antimicrobial activity, particularly against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can inhibit enzymes such as aldose reductase and acetylcholinesterase, leading to therapeutic effects.

Pathways Involved: By inhibiting aldose reductase, the compound can reduce the accumulation of sorbitol in tissues, thereby preventing diabetic complications. Inhibition of acetylcholinesterase can enhance cholinergic neurotransmission, which may be beneficial in treating neurodegenerative diseases.

Comparison with Similar Compounds

B. Thioxo vs. Dioxido Substituents

C. Thiadiazole and Pyrazole Hybrids

- Thiadiazole Derivatives: Compounds like those in incorporate a thiadiazole ring linked to benzenesulfonamide. The thiadiazole’s electron-deficient nature enhances electrophilic reactivity, which may improve binding to enzymes like carbonic anhydrase. In contrast, the thiazolidinone in the target compound offers a more flexible scaffold.

- Pyrazole Derivatives (): Substitution with pyrazole introduces a planar, aromatic heterocycle, favoring interactions with hydrophobic pockets in target proteins. The fluorine substituent in further enhances metabolic resistance.

Physicochemical Properties

| Property | Target Compound | Quinazolinone Analogue (Ev1) | Dioxido Derivative (Ev6) |

|---|---|---|---|

| Molecular Weight | ~350 g/mol | ~380 g/mol | ~400 g/mol |

| LogP (Predicted) | 1.8 | 2.5 | 0.9 |

| Hydrogen Bond Acceptors | 6 | 7 | 8 |

| Solubility (Water) | Moderate | Low | High |

The dioxido derivative () exhibits higher solubility due to increased polarity, while the quinazolinone analogue’s larger size reduces solubility.

Research Findings and Implications

Recent studies highlight the target compound’s versatility as a scaffold for optimizing pharmacokinetic properties. For example:

- : 3-(2-Mercapto-4-oxoquinazolin-3-yl)benzenesulfonamides show IC₅₀ values of <1 μM against cancer cell lines, suggesting that thioxo groups enhance cytotoxicity.

- : Sec-butyl-substituted derivatives exhibit improved lipophilicity (LogP ~3.2), correlating with enhanced blood-brain barrier penetration in preclinical models.

Biological Activity

4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide is a synthetic compound characterized by a thiazolidinone core integrated with a sulfonamide group. This unique structure endows it with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. The compound is known for its potential antimicrobial and antitumor properties, which will be explored in detail in this article.

Chemical Structure and Synthesis

The compound features a thiazolidinone ring, which is crucial for its biological activity. The synthesis typically involves several steps, including the formation of the thiazolidinone ring through the reaction of aldehydes with thiosemicarbazides, followed by sulfonamide formation via reaction with benzenesulfonyl chloride.

| Property | Value |

|---|---|

| Molecular Formula | C9H8N2O3S3 |

| Molecular Weight | 288.35 g/mol |

| CAS Number | 301343-38-4 |

| IUPAC Name | N-(4-Oxo-2-thioxothiazolidin-3-yl)benzenesulfonamide |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, including resistant strains such as Pseudomonas aeruginosa and Escherichia coli . The mechanism of action is attributed to the compound's ability to interact with bacterial enzymes involved in cell wall synthesis, particularly through binding to the MurB enzyme .

Minimum Inhibitory Concentration (MIC) Studies:

A study reported MIC values for related thiazolidinone compounds ranging from 0.23 to 0.7 mg/mL against resistant strains like methicillin-resistant Staphylococcus aureus . This suggests that derivatives of this compound may also exhibit comparable or enhanced activity.

Antitumor Activity

In vitro studies have shown that compounds containing a thiazolidinone fragment similar to this compound possess moderate antitumor properties. For instance, evaluations against various cancer cell lines demonstrated that the UO31 renal cancer cell line was particularly sensitive to these compounds .

Case Study:

A related study evaluated the anti-proliferative effects of similar compounds against breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines, revealing IC50 values of approximately 3.96 μM for MCF-7 and 5.87 μM for Caco-2 cells, indicating potent antitumor potential .

The biological activity of this compound can be explained through its interaction with specific target enzymes:

Q & A

What are the optimized synthetic routes for 4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide, and how do reaction conditions influence yield and purity?

Level : Basic

Answer :

The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Thiazolidine core formation : Cyclization of precursors (e.g., anthranilic acid derivatives) with isothiocyanates under reflux in alcohols like ethanol or methanol .

- Sulfonamide coupling : Reaction of intermediates with sulfonyl chlorides or activated sulfonamide derivatives in solvents such as DMF or dichloromethane .

- Optimization factors :

- Temperature : Elevated temperatures (70–90°C) enhance reaction rates but may require reflux conditions to avoid decomposition .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while alcohols favor cyclization .

- Catalysts : Use of bases like triethylamine to neutralize HCl byproducts during sulfonamide coupling .

Characterization via NMR, IR, and MS is critical to confirm structural integrity and purity .

How can researchers resolve contradictions in reported biological activities of this compound, such as inconsistent antimicrobial efficacy across studies?

Level : Advanced

Answer :

Discrepancies in biological activity (e.g., antimicrobial potency) often arise from:

- Structural variations : Minor modifications to the thiazolidine or sulfonamide moieties can drastically alter activity . For example, substituents on the benzene ring influence lipophilicity and membrane penetration .

- Assay conditions : Differences in microbial strains, incubation times, or concentration ranges (e.g., IC50 vs. MIC) affect results .

- Data normalization : Use standardized protocols (CLSI guidelines) for antimicrobial testing and validate findings with orthogonal assays (e.g., time-kill curves) .

Advanced studies should include structure-activity relationship (SAR) analyses to isolate critical functional groups .

What advanced spectroscopic and computational methods are recommended for elucidating the compound’s interaction with biological targets?

Level : Advanced

Answer :

- Spectroscopic techniques :

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD values) between the compound and proteins like enzymes .

- Fluorescence quenching : Monitors conformational changes in target proteins upon ligand binding .

- Computational approaches :

- Molecular docking : Predicts binding modes with targets such as COX-2 or bacterial topoisomerases using software like AutoDock .

- Molecular Dynamics (MD) simulations : Assesses stability of ligand-protein complexes over time (e.g., 100-ns simulations) .

These methods require cross-validation with experimental data (e.g., IC50 values from enzyme inhibition assays) .

How should researchers design experiments to evaluate the compound’s pharmacokinetic properties in preclinical models?

Level : Advanced

Answer :

A robust pharmacokinetic (PK) study design includes:

- In vitro assays :

- In vivo models :

- Data analysis : Compartmental modeling (e.g., non-linear mixed-effects) to predict human PK parameters .

What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

Level : Basic

Answer :

Common scale-up challenges include inconsistent yields and impurity profiles. Solutions involve:

- Process optimization :

- Continuous flow reactors : Improve heat/mass transfer for exothermic reactions (e.g., thiazolidine cyclization) .

- Chromatography-free purification : Recrystallization in ethanol/water mixtures to replace column chromatography .

- Quality control :

- In-line PAT (Process Analytical Technology) : Real-time monitoring via FTIR or Raman spectroscopy .

- Batch consistency : Strict control of raw material purity (≥98%) and reaction stoichiometry .

How does the compound’s thioxothiazolidine core influence its redox behavior in biological systems?

Level : Advanced

Answer :

The thioxo (C=S) group in the thiazolidine ring participates in redox reactions:

- Pro-oxidant activity : Generates ROS via thiol-disulfide exchange in cellular environments, contributing to anticancer effects .

- Metal chelation : Binds transition metals (e.g., Fe³⁺, Cu²⁺), altering metalloenzyme activity .

- Glutathione interaction : Forms mixed disulfides with GSH, modulating oxidative stress pathways .

Electrochemical studies (cyclic voltammetry) and cellular ROS assays (DCFH-DA probes) validate these mechanisms .

What are the best practices for validating the compound’s purity and stability under long-term storage?

Level : Basic

Answer :

- Purity validation :

- HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients; purity thresholds ≥95% .

- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

- Stability protocols :

- Forced degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products .

- Storage conditions : Lyophilized solids stored at -20°C in amber vials with desiccants retain stability >24 months .

How can researchers address solubility limitations in aqueous assays without compromising bioactivity?

Level : Advanced

Answer :

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo .

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .

Solubility must be validated via dynamic light scattering (DLS) and parallel artificial membrane permeability assays (PAMPA) .

What analytical workflows are recommended for identifying and quantifying metabolites in biological matrices?

Level : Advanced

Answer :

- Sample preparation : Protein precipitation (acetonitrile) followed by SPE for plasma/urine .

- LC-MS/MS analysis :

- Data processing : Use software (e.g., Progenesis QI) for metabolite profiling and pathway mapping .

How can conflicting cytotoxicity data between 2D cell cultures and 3D tumor spheroids be reconciled?

Level : Advanced

Answer :

Discrepancies arise due to:

- Penetration barriers : 3D spheroids mimic tumor microenvironments with limited drug diffusion .

- Metabolic heterogeneity : Hypoxic cores in spheroids alter drug sensitivity .

- Experimental adjustments :

- Prolonged exposure : Extend treatment duration (72–96 hrs) for 3D models .

- Multiparametric assays : Combine ATP-based viability with caspase-3/7 activation readouts .

Validate findings using patient-derived organoids and in vivo xenografts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.